molecular formula C17H18N2O4 B5857399 N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B5857399
M. Wt: 314.34 g/mol
InChI Key: OMQJWADDXOMAFZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR8, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.

Mechanism of Action

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of various kinases. It has been shown to bind to the ATP-binding site of CDKs and GSK-3, thereby preventing their activation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activation of microglia and astrocytes by blocking the activation of NF-κB signaling pathway, resulting in reduced inflammation.
Biochemical and Physiological Effects:
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Inflammatory cells, such as microglia and astrocytes, are inhibited by N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, leading to reduced inflammation. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has some limitations, such as its poor solubility in water, which may limit its use in some assays.

Future Directions

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other drugs for the treatment of cancer. Additionally, the neuroprotective effects of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be further explored in animal models of neurodegenerative disorders. Moreover, the development of more potent and selective N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide analogs can be explored to improve its efficacy and reduce its toxicity.
In conclusion, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various kinases, leading to cell cycle arrest, apoptosis, and reduced inflammation. N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments, but also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide.

Synthesis Methods

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and nicotinic acid. The key step in the synthesis involves the formation of the acrylamide moiety using acryloyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.

properties

IUPAC Name

(E)-N-pyridin-3-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-9-12(10-15(22-2)17(14)23-3)6-7-16(20)19-13-5-4-8-18-11-13/h4-11H,1-3H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQJWADDXOMAFZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-N-(pyridin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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